

Head-to-Head In Vitro Comparison: IAG933 vs. VT104 in Oncology Research

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Compound of Interest		
Compound Name:	IAG933	
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A Detailed Examination of Two Leading YAP/TAZ-TEAD Pathway Inhibitors

For researchers and drug development professionals in oncology, the Hippo signaling pathway, a critical regulator of cell proliferation and apoptosis, has emerged as a promising therapeutic target. Two small molecule inhibitors, IAG933 and VT104, have garnered significant attention for their potential to modulate this pathway by targeting the interaction between the transcriptional coactivators YAP/TAZ and the TEAD family of transcription factors. This guide provides a comprehensive head-to-head in vitro comparison of IAG933 and VT104, presenting key experimental data, detailed methodologies, and visual representations of their mechanisms and workflows.

Mechanism of Action: A Tale of Two Approaches

IAG933 and VT104 inhibit the YAP/TAZ-TEAD signaling axis through distinct mechanisms. **IAG933** is a first-in-class direct disruptor of the YAP/TAZ-TEAD protein-protein interaction (PPI).[1][2][3][4] By binding to the Ω -loop pocket of TEAD transcription factors, **IAG933** directly prevents the formation of the oncogenic YAP/TAZ-TEAD complex, leading to the eviction of YAP from chromatin and subsequent downregulation of TEAD target gene expression.[1][3][5]

In contrast, VT104 functions as an allosteric inhibitor that targets the auto-palmitoylation of TEADs.[6][7][8] TEAD auto-palmitoylation is a critical post-translational modification that influences its interaction with YAP/TAZ. By inhibiting this process, VT104 indirectly disrupts the formation and function of the YAP/TAZ-TEAD transcriptional complex, thereby suppressing



downstream gene expression and exhibiting anti-proliferative effects.[6][7] VT104 has been shown to effectively block the palmitoylation of TEAD1 and TEAD3.[6][9]

Quantitative In Vitro Performance: A Comparative Analysis

The following tables summarize the available in vitro data for **IAG933** and VT104 in various cancer cell lines, with a focus on mesothelioma, a cancer type where the Hippo pathway is frequently dysregulated.

Table 1: Inhibition of TEAD Target Gene Expression (IC50, nM)

Compound	MSTO-211H	NCI-H226
IAG933	11 - 26[1][6]	11 - 26[1][6]
VT104	Data not available	Data not available

Table 2: Anti-proliferative Activity (GI50/IC50, nM)

Compound	MSTO-211H	NCI-H226	NCI-H2052	Other Mesothelioma Cell Lines
IAG933	13 - 91[6]	13 - 91[6]	41[6]	13 - 91 (range across various lines)[6]
VT104	>3000[7]	16[7]	33[7]	See Table 3 for detailed breakdown

Table 3: Anti-proliferative Activity of VT104 in a Panel of Mesothelioma Cell Lines (GI50, nM)





Cell Line	GI50 (nM)
NCI-H226	16[7]
NCI-H2373	26[7]
Mero-48a	98[7]
SDM103T2	60[7]
NCI-H2052	33[7]
ACC-MESO-1	20[7]
ZL34	46[7]
JU77	70[7]
Mero-95	303[7]
ZL55	101[7]
ZL5	236[7]
Mero-82	243[7]
ONE58	135[7]
Mero-14	124[7]
Mero-83	214[7]
Mero-41	984[7]
SPC111	1945[7]
SPC212	>3000[7]
NO36	>3000[7]
Mero-84	>3000[7]
ACC-MESO-4	1098[7]
Mero-25	>3000[7]
NCI-H28	>3000[7]
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NCI-H2452	>3000[7]
MSTO-211H	>3000[7]
HMMME	>3000[7]

Experimental Protocols Cell Proliferation Assays

Objective: To determine the anti-proliferative effects of IAG933 and VT104 on cancer cell lines.

General Methodology (as compiled from various sources):

- Cell Seeding: Cancer cell lines (e.g., MSTO-211H, NCI-H226) are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
- Compound Treatment: Cells are treated with a serial dilution of the test compound (IAG933 or VT104) or DMSO as a vehicle control.
- Incubation: The plates are incubated for a specified period, typically 72 hours.
- Viability Assessment: Cell viability is assessed using a commercially available assay kit, such as CellTiter-Glo® Luminescent Cell Viability Assay, which measures ATP levels as an indicator of metabolically active cells.
- Data Analysis: The luminescence signal is read using a plate reader. The data is normalized
 to the DMSO control, and the half-maximal growth inhibitory concentration (GI50) or halfmaximal inhibitory concentration (IC50) is calculated using a non-linear regression model.

TEAD Target Gene Expression Analysis

Objective: To quantify the inhibition of TEAD-mediated gene transcription by **IAG933** and VT104.

General Methodology (Quantitative Real-Time PCR - qPCR):

 Cell Treatment: Cancer cell lines are treated with various concentrations of the inhibitor or DMSO for a defined period (e.g., 24 hours).



- RNA Extraction: Total RNA is isolated from the treated cells using a suitable RNA extraction kit.
- cDNA Synthesis: The extracted RNA is reverse-transcribed into complementary DNA (cDNA)
 using a reverse transcriptase enzyme.
- qPCR: The cDNA is used as a template for qPCR with primers specific for known TEAD target genes (e.g., CTGF, CYR61, ANKRD1) and a housekeeping gene (e.g., GAPDH) for normalization.
- Data Analysis: The relative expression of the target genes is calculated using the delta-delta
 Ct method. The IC50 value for the inhibition of gene expression is determined by plotting the
 percentage of inhibition against the log of the inhibitor concentration.

TEAD Palmitoylation Assay (for VT104)

Objective: To assess the ability of VT104 to inhibit the auto-palmitoylation of TEAD proteins.

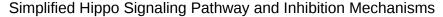
Methodology (Cell-based):

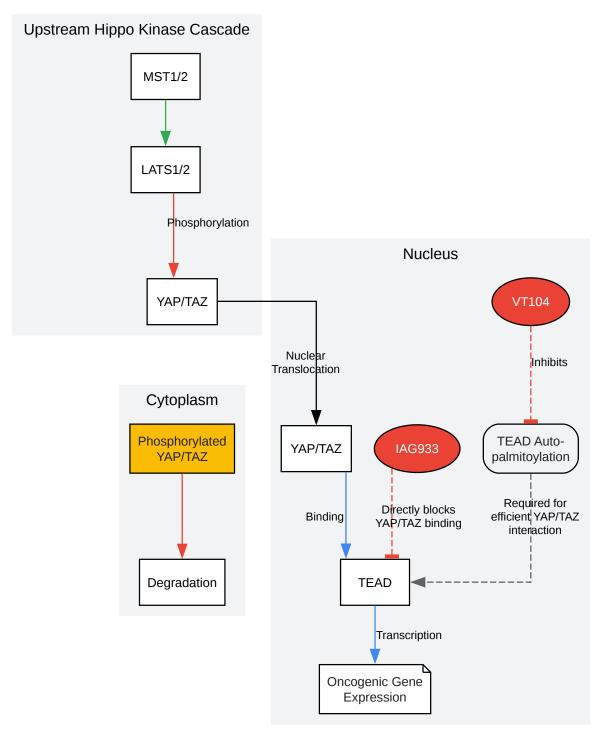
- Cell Transfection: HEK293T cells are transfected with plasmids expressing MYC-tagged full-length TEAD1, TEAD2, TEAD3, or TEAD4.
- Compound and Probe Incubation: The transfected cells are incubated overnight with the test compound (VT104) and a palmitate chemical reporter (e.g., alkyne palmitate).
- Immunoprecipitation: TEAD proteins are immunoprecipitated from cell lysates using an anti-MYC antibody.
- Click Chemistry: The immunoprecipitated TEAD proteins are subjected to a click chemistry reaction to attach a reporter molecule (e.g., biotin) to the alkyne-modified palmitate.
- Detection: The level of palmitoylated TEAD is detected by Western blotting using streptavidin-HRP. The total amount of immunoprecipitated TEAD is also assessed by Western blotting with an anti-TEAD antibody to ensure equal loading.

Visualizing the Pathways and Processes



Signaling Pathway Diagram





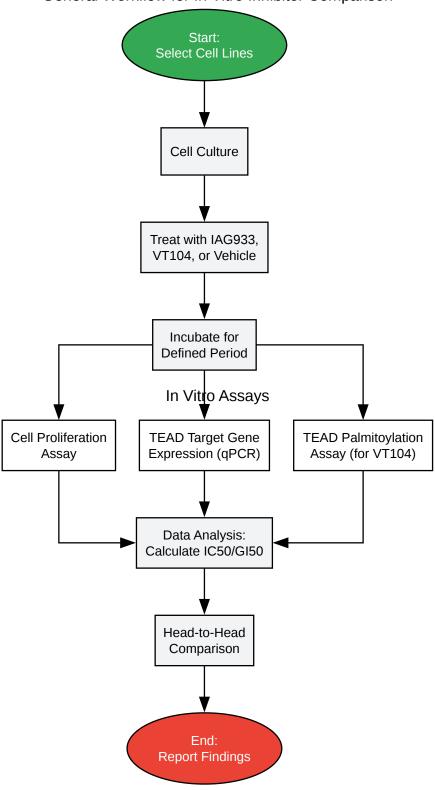
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Caption: Mechanisms of IAG933 and VT104 in the Hippo pathway.

Experimental Workflow Diagram

General Workflow for In Vitro Inhibitor Comparison





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Caption: Workflow for comparing IAG933 and VT104 in vitro.

Summary and Conclusion

Both IAG933 and VT104 demonstrate potent in vitro activity against cancer cell lines with a dysregulated Hippo pathway, particularly in the context of mesothelioma. IAG933, as a direct inhibitor of the YAP/TAZ-TEAD interaction, shows strong and rapid inhibition of TEAD target gene expression and cell proliferation across multiple mesothelioma cell lines. VT104, an inhibitor of TEAD auto-palmitoylation, also exhibits potent anti-proliferative effects, though its activity profile across different mesothelioma cell lines appears more varied.

Direct comparative studies suggest that **IAG933** may be more potent in downregulating TEAD target gene expression.[10] However, the choice between these two inhibitors for further research and development may depend on the specific cancer type, the underlying genetic alterations, and the desired pharmacological profile. The detailed experimental protocols provided herein offer a foundation for researchers to conduct their own comparative studies and further elucidate the therapeutic potential of these promising agents.

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References

- 1. IAG933, a Novel YAP/TAZ-TEAD Inhibitor, Shows Promise in Preclinical Cancer Models [trial.medpath.com]
- 2. IAG933 & VT3989 show promising disease control in mesothelioma [dailyreporter.esmo.org]
- 3. Novartis reports identification of IAG-933, a YAP-TEAD interaction inhibitor | BioWorld [bioworld.com]
- 4. Direct and selective pharmacological disruption of the YAP-TEAD interface by IAG933 inhibits Hippo-dependent and RAS-MAPK-altered cancers PubMed



[pubmed.ncbi.nlm.nih.gov]

- 5. IAG933, an oral selective YAP1-TAZ/pan-TEAD protein-protein interaction inhibitor (PPIi) with pre-clinical activity in monotherapy and combinations with MAPK inhibitors OAK Open Access Archive [oak.novartis.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Probe VT104 | Chemical Probes Portal [chemicalprobes.org]
- 9. medchemexpress.com [medchemexpress.com]
- 10. researchgate.net [researchgate.net]
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